molecular formula C12H17BrN2O3 B13742834 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione CAS No. 12124-83-3

5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione

Cat. No.: B13742834
CAS No.: 12124-83-3
M. Wt: 317.18 g/mol
InChI Key: ICBPTPKCMPQQIT-UHFFFAOYSA-N
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Description

5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione typically involves multiple steps, including the introduction of the brominated allyl group and the sec-pentyl group to the pyrimidine ring. One common method involves the bromination of an allyl group followed by its attachment to the pyrimidine ring through a substitution reaction. The reaction conditions often require the use of solvents such as chloroform or ethanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Safety measures, such as proper ventilation and protective equipment, are essential due to the potential hazards associated with brominated compounds.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and fused ring systems, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is unique due to its specific combination of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

12124-83-3

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

5-(2-bromoprop-2-enyl)-5-pentan-3-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H17BrN2O3/c1-4-8(5-2)12(6-7(3)13)9(16)14-11(18)15-10(12)17/h8H,3-6H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

ICBPTPKCMPQQIT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Origin of Product

United States

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